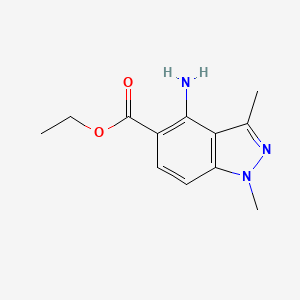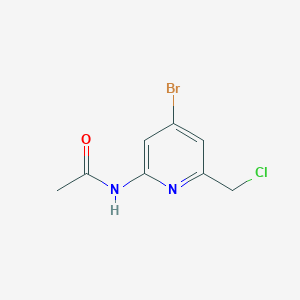![molecular formula C12H11ClN2O B14847793 2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)
2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to an oxazolo-pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the oxazole ring . The reaction mixture is then neutralized and purified to obtain the desired compound as an off-white solid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced tetrahydro compounds, and substituted chlorophenyl derivatives.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(3-chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting specific enzymes involved in the process . In cancer cells, the compound may induce apoptosis by interfering with key signaling pathways that regulate cell proliferation and survival .
相似化合物的比较
Similar Compounds
2-(Substituted phenyl) oxazolo[4,5-b]pyridine: These compounds share a similar oxazole-pyridine core structure but differ in the substituents attached to the phenyl ring.
Oxazole derivatives: Compounds such as 2-phenyl oxazole and its derivatives exhibit similar biological activities and are used in various medicinal applications.
Uniqueness
2-(3-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine stands out due to its specific chlorophenyl substitution, which imparts unique chemical and biological properties. This substitution enhances its antibacterial and anticancer activities compared to other similar compounds .
属性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C12H11ClN2O/c13-9-3-1-2-8(6-9)12-15-10-7-14-5-4-11(10)16-12/h1-3,6,14H,4-5,7H2 |
InChI 键 |
BTWRYTGFKQVPGC-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1OC(=N2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)











![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)

